molecular formula C11H13N3O4S B15209865 Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy- CAS No. 105553-27-3

Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-

Cat. No.: B15209865
CAS No.: 105553-27-3
M. Wt: 283.31 g/mol
InChI Key: BVDVVFDIVUAIOD-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-” is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 4-position, a hydroxy group at the 3-position, and a 4,5-dimethylisoxazolyl moiety attached via the sulfonamide nitrogen. This compound is structurally related to sulfonamide antibiotics, such as sulfamethoxazole, but distinguishes itself through the presence of the 3-hydroxy and 4,5-dimethylisoxazolyl groups. These substituents influence its physicochemical properties, such as solubility and hydrogen-bonding capacity, and its biological activity, particularly in antimicrobial or enzyme-inhibitory contexts .

For example, 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (a structurally similar compound) is synthesized from N-acetylsulfanilyl chloride and 3-amino-5-methylisoxazole, followed by acid hydrolysis . The hydroxy group at the 3-position in the target compound likely necessitates additional protection-deprotection steps during synthesis to preserve regioselectivity.

Properties

CAS No.

105553-27-3

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C11H13N3O4S/c1-6-7(2)18-13-11(6)14-19(16,17)8-3-4-9(12)10(15)5-8/h3-5,15H,12H2,1-2H3,(H,13,14)

InChI Key

BVDVVFDIVUAIOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC(=C(C=C2)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the amino group: This can be done through nitration followed by reduction or direct amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-N-(4,5-dimethylisoxazol-3-yl)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Structural and Functional Properties

Compound Name Substituents on Benzene Ring Isoxazole Substituents Key Applications/Properties CAS Number
Target Compound 4-amino, 3-hydroxy 4,5-dimethyl-3-isoxazolyl Potential antimicrobial activity Not explicitly stated
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide 4-amino 5-methyl-3-isoxazolyl Precursor for thiazolidinone hybrids 729-99-7
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide None 5-methyl-3-phenyl-4-isoxazolyl Antimicrobial research 181695-72-7
Sulfamethoxazole 4-amino, 5-methyl 3-isoxazolyl (unsubstituted) Antibiotic (DHPS inhibition) 723-46-6

Key Observations:

Hydroxy Group Impact: The 3-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide. This may improve solubility but reduce membrane permeability in biological systems .

In contrast, the unsubstituted isoxazole in sulfamethoxazole allows for more flexible interactions .

Physicochemical Properties

  • Solubility: The 3-hydroxy group increases aqueous solubility relative to non-polar analogs (e.g., 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide).
  • Stability : Hydroxy groups can render compounds susceptible to oxidation, necessitating stabilization strategies during formulation. In contrast, methyl or phenyl-substituted derivatives (e.g., CAS 181695-72-7) exhibit greater stability under standard storage conditions .

Biological Activity

Benzenesulfonamide, specifically 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxy-, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Chemical Formula : C11H13N3O4S
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 105553-27-3

Benzenesulfonamides, including the compound , primarily function as inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The inhibition of these enzymes can lead to significant biological effects, particularly in the cardiovascular system and in cancer therapy.

1. Cardiovascular Effects

Research indicates that benzenesulfonamides can influence perfusion pressure and coronary resistance. A study using isolated rat hearts demonstrated that certain derivatives of benzenesulfonamide decreased perfusion pressure in a time-dependent manner. The experimental design is summarized in Table 1 below:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated that compound 4-(2-aminoethyl)-benzenesulfonamide had a more pronounced effect on decreasing perfusion pressure compared to the other compounds tested .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study synthesized various derivatives and tested their efficacy against mouse lymphoid leukemia models, although the specific compound's activity was not highlighted as significant compared to others .

3. Anti-inflammatory Properties

In vivo studies have shown that benzenesulfonamide derivatives exhibit anti-inflammatory effects. For instance, new derivatives with carboxamide functionality demonstrated promising results in reducing inflammation markers in animal models .

Case Study 1: Cardiovascular Impact

In a controlled experiment involving isolated rat hearts, benzenesulfonamide derivatives were administered to assess their impact on coronary resistance and perfusion pressure. The study concluded that certain derivatives could serve as potential agents for managing cardiovascular conditions by modulating blood flow dynamics .

Case Study 2: Cancer Therapeutics

Another investigation focused on the synthesis of benzenesulfonamide derivatives for potential use in cancer treatment. While some showed promise in vitro, further studies are required to establish their efficacy and safety profiles in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-(4,5-dimethyl-3-isoxazolyl)-3-hydroxybenzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, sulfonamide derivatives are prepared by reacting N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by acid hydrolysis to yield intermediates. These intermediates are characterized using elemental analysis (C, H, N, S), UV-Vis spectroscopy (to confirm azo dye formation), and molar conductivity measurements (to assess electrolyte behavior) .

Q. How is single-crystal X-ray diffraction applied to determine the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray studies involve data collection using diffractometers (e.g., Bruker AXS) and refinement via SHELX software. Key steps include:

  • Data reduction with SHELXTL or WinGX .
  • Structure solution using direct methods (SHELXS) and refinement (SHELXL) .
  • Visualization with ORTEP for anisotropic displacement ellipsoids .
    Example parameters: RR factor < 0.06, mean σ(CC)=0.004A˚\sigma(C–C) = 0.004 \, \text{Å} .

Q. What spectroscopic and analytical methods are used for purity assessment and structural confirmation?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Detects π→π* transitions in aromatic/azo groups (λmax=350500nm\lambda_{\text{max}} = 350–500 \, \text{nm}) .
  • NMR and MS : Confirm molecular structure and purity (e.g., 1H^1\text{H}-NMR for proton environments, ESI-MS for molecular ion peaks) .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do metal complexation studies with Co(II), Ni(II), and Cu(II) inform its coordination chemistry?

  • Methodological Answer : Metal complexes are synthesized by reacting the sulfonamide with metal salts (e.g., MCl2\text{MCl}_2) in ethanol. Characterization includes:

  • Molar Conductivity : Values >100 S cm2^2 mol1^{-1} indicate 1:2 electrolytes .
  • Electronic Spectroscopy : Octahedral geometry inferred from dd-dd transitions (e.g., 2T2g2Eg^2\text{T}_{2g} \rightarrow ^2\text{E}_g for Cu(II) at ~600 nm) .
  • Data Table :
MetalCompositionGeometryConductivity (S cm2^2 mol1^{-1})
Co(II)[CoR]Cl2_2Octahedral112–125
Ni(II)[NiR]Cl2_2Octahedral108–120
Cu(II)[CuR]Cl2_2Octahedral115–130
Source: Al-Rufaie (2016)

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility studies involve:

  • Phase-Solubility Diagrams : Measure solubility in solvents (e.g., DMSO, water, ethanol) at varying temperatures.
  • Hansen Solubility Parameters : Correlate solubility with polarity (δD\delta_D, δP\delta_P, δH\delta_H) .
  • Validation : Compare results with databases like SOLUBILITY DATA SERIES for 4-aminobenzenesulfonamides .

Q. What strategies optimize synthetic yields in multi-step reactions involving this sulfonamide?

  • Methodological Answer :

  • Reaction Conditions : Use toluene as a solvent at reflux (110°C) for 2 hours to enhance cyclocondensation efficiency .
  • Catalysts : Employ Lewis acids (e.g., ZnCl2_2) to accelerate azo coupling reactions .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates in >75% yield .

Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., pyrazole or isoxazole substitutions) to test antimicrobial or enzyme inhibition .
  • Bioassays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains or enzyme inhibition assays (e.g., carbonic anhydrase) .
  • Data Correlation : Map substituent effects (e.g., electron-withdrawing groups) to activity trends using regression analysis .

Contradiction Analysis

  • Conflicting Solubility Reports : Discrepancies in aqueous vs. organic solvent solubility may arise from polymorphic forms or hydration states. Validate via PXRD and DSC to identify crystalline phases .

Software and Tools

  • Crystallography : SHELX (structure refinement), WinGX (data processing), ORTEP (visualization) .
  • Spectroscopy : Gaussian (DFT calculations), MestReNova (NMR analysis).

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